
Phenylsuccinonitrile
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of phenylsuccinonitrile and related compounds often involves the reaction of specific nitriles with other chemical agents. For instance, a concise synthesis route for 2-(2-hydroxyphenyl)acetonitriles involves the reaction of trimethylsilyl cyanide with o-quinone methides generated from 2-(1-tosylalkyl)phenols under basic conditions, showcasing the versatility of phenyl compounds in synthesis processes (Wu et al., 2014).
Molecular Structure Analysis
The molecular structure of phenylsuccinonitrile and its derivatives can be quite complex. For example, the crystal structure of 3-amino-5,6-dimethyl-2-nitrobiphenyl-4-carbonitrile, a polysubstituted benzene compound, reveals significant details about the arrangement of its phenyl moieties, cyano, amino, and nitro groups, providing insights into the structural aspects of related compounds (Zhang, 2013).
Chemical Reactions and Properties
Phenylsuccinonitrile participates in various chemical reactions, reflecting its chemical properties. The interaction of phenyl compounds with palladium(II) salts in the presence of olefinic compounds, for example, demonstrates the phenyl migration from the compound to Pd, leading to the phenylation of olefin. This type of reaction highlights the reactivity of phenylsuccinonitrile derivatives in the presence of transition metals (Kawamura et al., 1977).
Physical Properties Analysis
The physical properties of phenylsuccinonitrile, such as solubility and phase behavior, are influenced by its molecular structure. While specific studies on the physical properties of phenylsuccinonitrile itself are rare, analogous compounds, such as phenylalanine derivatives, offer insight into how molecular modifications can affect physical properties like gelation and self-assembly (Das et al., 2017).
Chemical Properties Analysis
The chemical properties of phenylsuccinonitrile, such as reactivity and stability, can be deduced from its behavior in chemical syntheses and reactions. For example, the synthesis of biobased succinonitrile from glutamic acid and glutamine highlights the potential for creating environmentally friendly derivatives of phenylsuccinonitrile, showcasing its versatility and the importance of understanding its fundamental chemical properties (Lammens et al., 2011).
Wissenschaftliche Forschungsanwendungen
Neuroprotection : Phenylsuccinonitrile acts as an inhibitor of cytosolic glutamate formation from extracellular glutamine in cultured cerebellar granule cell neurons. It has been found to prevent anoxic cell death in these cells, as indicated by decreased lactate dehydrogenase release and the morphological appearance of the cells after insult. However, it does not prevent neurotoxicity by added glutamate because it is not an antagonist of the glutamate receptor (Huang & Hertz, 1995).
Use in Polymerization : Tetraphenylsuccinonitrile (TPBD) has been utilized as an iniferter to prepare telechelics of n-butyl methacrylate (n-BMA) and t-butyl methacrylate (t-BMA), which are suitable for the preparation of radical macroinitiators. The synthesis of these end-reactive methacrylate oligomers was optimized with respect to conversion and molecular weight distribution of the products. The synthesized telechelic polymers were characterized by gel-permeation chromatography and end group analysis (Braun & Steinhauer-Beiβer, 1997).
Battery Technology : Succinonitrile (SN) has been used as a functional additive to improve the thermal stability and broaden the oxidation electrochemical window of commercial electrolyte for high-voltage lithium-ion batteries (LIBs). SN-based electrolyte showed excellent thermal stability and enhanced cyclability and capacity retention when charged to higher cut-off voltages. The improved battery performance is attributed to the formation of a uniform cathode electrolyte interface (Chen et al., 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-phenylbutanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c11-7-6-10(8-12)9-4-2-1-3-5-9/h1-5,10H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PERNOSOTUDEXCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60929703 | |
| Record name | 2-Phenylbutanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60929703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenylsuccinonitrile | |
CAS RN |
13706-68-8 | |
| Record name | Phenylsuccinonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013706688 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Phenylbutanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60929703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





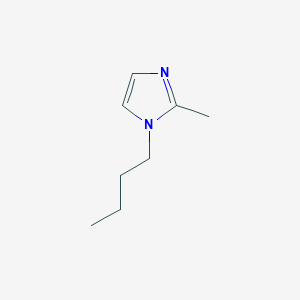
![2-[bis(2-Hydroxyethyl)amino]ethyl oleate](/img/structure/B82997.png)


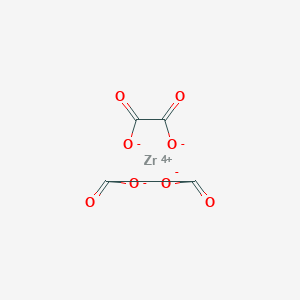
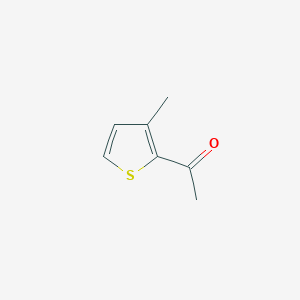
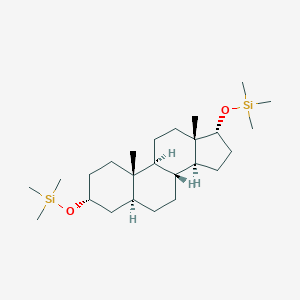

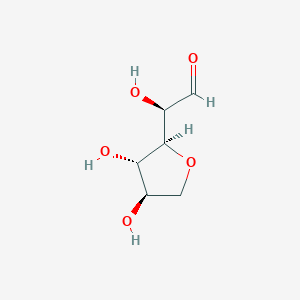
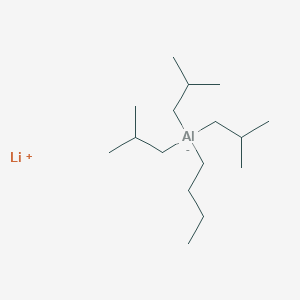
![2,6-Bis-(4-hydroxy-phenyl)-pyrrolo[3,4-f]isoindole-1,3,5,7-tetraone](/img/structure/B83012.png)
